2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a cyclopropyl and methyl group on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring. The cyclopropyl and methyl groups are then added to the pyrimidine ring through subsequent reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrimidine rings .
Scientific Research Applications
2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules for research purposes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds share structural similarities with 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole and exhibit similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These derivatives also contain a benzothiazole core linked to a piperazine ring and are studied for their antibacterial activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and methyl groups on the pyrimidine ring enhances its stability and activity compared to similar compounds .
Properties
Molecular Formula |
C19H21N5S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H21N5S/c1-13-12-17(22-18(20-13)14-6-7-14)23-8-10-24(11-9-23)19-21-15-4-2-3-5-16(15)25-19/h2-5,12,14H,6-11H2,1H3 |
InChI Key |
GGJFVTKWDZJLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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